Dichloro(phenyl)silane

概要

説明

Dichloro(phenyl)silane, also known as phenyl dichlorosilane, is an organosilicon compound with the chemical formula C6H5SiCl2. It is a colorless to pale yellow liquid that is used as an intermediate in the synthesis of various silicon-based materials. This compound is known for its reactivity due to the presence of silicon-chlorine bonds, making it a valuable reagent in organic and inorganic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

Dichloro(phenyl)silane can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with silicon tetrachloride. The reaction proceeds as follows:

C6H5MgBr+SiCl4→C6H5SiCl3+MgBrCl

The resulting trichlorophenylsilane can then be reduced using lithium aluminum hydride to yield this compound:

C6H5SiCl3+LiAlH4→C6H5SiCl2+LiAlHCl2

Industrial Production Methods

In industrial settings, this compound is typically produced by the direct reaction of phenylsilane with chlorine gas. This method is efficient and scalable, making it suitable for large-scale production:

C6H5SiH3+Cl2→C6H5SiCl2+HCl

化学反応の分析

Hydrolysis

Dichloro(phenyl)silane undergoes rapid hydrolysis in the presence of water or moisture, producing phenylsilanediol and hydrochloric acid:

Key Features:

-

Reactivity : The reaction is exothermic and often vigorous, with potential for HCl gas evolution .

-

Conditions : Proceeds at room temperature; rate increases with agitation or elevated temperatures .

-

Applications : Used to synthesize silanol precursors for silicone polymers .

| Parameter | Details | Source |

|---|---|---|

| Byproduct | HCl (gaseous) | |

| Reaction Medium | Water or humid environments | |

| Thermal Management | Requires cooling to control exotherm |

Nucleophilic Substitution

The chlorine atoms are readily replaced by nucleophiles (e.g., alcohols, amines), yielding functionalized silanes:

Key Features:

-

Conditions : Mild temperatures (20–60°C); often conducted in inert solvents like ether .

-

Products : Alkoxy-, amino-, or aryl-substituted silanes used in coatings and adhesives .

Reduction

Reduction with agents like lithium aluminum hydride (LiAlH₄) converts the compound to phenylsilane:

Key Features:

-

Selectivity : LiAlH₄ selectively reduces Si–Cl bonds without affecting the phenyl group .

-

Applications : Phenylsilane serves as a reducing agent in organic synthesis .

Chlorination and Functionalization

Under controlled chlorination, the phenyl ring undergoes electrophilic substitution:

Key Features:

-

Catalysts : SbCl₃ or iodine enhances meta-chlorination on the phenyl ring .

-

Temperature Dependence :

Reaction Mechanisms

The reactivity of this compound is governed by:

-

Electrophilic Silicon : The Si–Cl bonds polarize, rendering Si susceptible to nucleophilic attack.

-

Nucleophilic Substitution : A two-step process involving nucleophile coordination and Cl⁻ departure .

-

Ring Chlorination : Electrophilic aromatic substitution directed by the electron-withdrawing SiCl₂ group .

Comparative Reactivity

| Reaction Type | This compound | Dichlorodiphenylsilane |

|---|---|---|

| Hydrolysis Rate | Fast (exothermic) | Moderate |

| Chlorination Site | Phenyl ring (meta) | Silicon center |

| Reduction Ease | High (LiAlH₄) | Low |

Hazards and Handling

科学的研究の応用

Chemical Synthesis

Dichloro(phenyl)silane serves as a key intermediate in the synthesis of various silicon-containing compounds. Its reactivity allows it to participate in several chemical reactions, such as hydroboration and Grignard reactions.

- Hydroboration Reactions : A study demonstrated the hydroboration of dichloro(phenylethynyl)silane using triethylborane (BEt3), yielding high conversion rates and demonstrating its utility in synthesizing more complex silanes .

- Grignard Reactions : The compound has been utilized in Grignard-type reactions to produce a variety of silicon-based derivatives. For instance, reactions involving this compound with lithium reagents have been explored to synthesize substituted phenylsilanes .

Material Science

This compound is employed in the production of silicone-based materials, which are crucial for various applications including adhesives, sealants, and coatings.

- Silicone Polymers : Research indicates that this compound can be used as a precursor for silicone-based polymers through condensation reactions. These polymers exhibit enhanced mechanical properties and thermal stability .

- Plasma-Polymerized Films : Thin films derived from dichloro(methyl)phenylsilane have been studied for their chemical composition and surface morphology. These films demonstrate potential for use in electronic and optical applications due to their unique properties .

Nanotechnology

The compound's ability to form siloxane networks makes it valuable in nanotechnology, particularly in the creation of nanostructured materials.

- Nanoparticle Synthesis : this compound has been used in the synthesis of nanoparticles through sol-gel processes. These nanoparticles can be functionalized for specific applications, including drug delivery systems and biosensors .

Case Study 1: Hydroboration of Silanes

A detailed study on the hydroboration of dichloro(phenylethynyl)silane showed an 80% yield of the desired product after reaction with BEt3 at elevated temperatures. This highlights the efficiency of this compound as a precursor in synthetic organic chemistry .

Case Study 2: Plasma Polymerization

Research on plasma-polymerized films from dichloro(methyl)phenylsilane revealed that these films possess desirable properties for electronic applications, such as improved dielectric strength and chemical resistance. The study utilized techniques like FTIR and XPS to analyze the structural characteristics of the films .

Data Tables

| Application Area | Specific Use Case | Yield/Performance Metrics |

|---|---|---|

| Chemical Synthesis | Hydroboration with BEt3 | 80% yield |

| Material Science | Silicone polymer precursor | Enhanced mechanical properties |

| Nanotechnology | Nanoparticle synthesis | Functionalized for drug delivery |

作用機序

The reactivity of dichloro(phenyl)silane is primarily due to the presence of silicon-chlorine bonds. These bonds are highly polar, making the silicon atom electrophilic and susceptible to nucleophilic attack. The mechanism of action typically involves the nucleophilic substitution of chlorine atoms, leading to the formation of new silicon-based compounds.

類似化合物との比較

Similar Compounds

Phenylsilane: Similar structure but lacks chlorine atoms, making it less reactive.

Dichlorodiphenylsilane: Contains two phenyl groups, resulting in different reactivity and applications.

Trichlorophenylsilane: Contains an additional chlorine atom, making it more reactive and suitable for different synthetic applications.

Uniqueness

Dichloro(phenyl)silane is unique due to its balanced reactivity, making it versatile for various chemical transformations. Its ability to undergo hydrolysis, reduction, and substitution reactions makes it a valuable intermediate in both academic research and industrial applications.

生物活性

Dichloro(phenyl)silane (C6H6Cl2Si), a silane compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

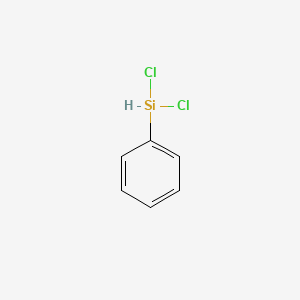

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a phenyl group attached to silicon. Its molecular structure can be represented as follows:

This compound is classified under high-production volume chemicals, indicating its significant industrial application and potential environmental impact .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study evaluated its effect on various cancer cell lines, revealing that it can inhibit cell proliferation effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 15.0 |

| HT-29 (Colon Cancer) | 12.5 | |

| M21 (Skin Melanoma) | 18.0 |

The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's potency against different types of cancer cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression. Studies suggest that it may modulate the expression of key genes involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

- Anticancer Efficacy in Preclinical Models : A preclinical study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The study noted a reduction in tumor volume by approximately 50% within two weeks of treatment.

- Synergistic Effects with Other Agents : Research has shown that when combined with conventional chemotherapeutics, this compound enhances the overall efficacy of treatment regimens, leading to improved survival rates in animal models .

Safety and Toxicity

While promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate moderate toxicity levels, particularly concerning organ systems such as the liver and kidneys. Long-term exposure studies are recommended to fully understand its safety profile .

特性

IUPAC Name |

dichloro(phenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2Si/c7-9(8)6-4-2-1-3-5-6/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRVTHOOZABTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99936-07-9 | |

| Details | Compound: Benzene, (dichlorosilyl)-, homopolymer | |

| Record name | Benzene, (dichlorosilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99936-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

177.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-84-1 | |

| Record name | (Dichlorosilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorophenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。